3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring The piperidine ring is further substituted with a benzoyl group containing a methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reduction of a pyridine derivative to form the piperidine ring.
Introduction of the Benzoyl Group: The benzoyl group with the methylsulfanyl moiety can be introduced via a Friedel-Crafts acylation reaction using 4-(methylsulfanyl)benzoic acid and an appropriate acylating agent.
Coupling with Pyridine Derivative: The final step involves coupling the piperidine intermediate with a pyridine derivative that has been pre-functionalized with a chloro and methoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, altering the compound’s chemical properties and potential biological activity.
Coupling Reactions: The methoxy group can participate in further coupling reactions, enabling the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could introduce various nucleophiles, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as binding to specific receptors or enzymes. Its piperidine and benzoyl moieties are common in many bioactive compounds, suggesting possible applications in drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, altering their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It could inhibit enzymes by binding to their active sites, preventing substrate conversion and affecting metabolic processes.
Pathway Modulation: The compound might modulate signaling pathways by interacting with key proteins or other molecules involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine: Similar structure but with different substitution patterns.
3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)quinoline: A quinoline derivative with similar functional groups.
Uniqueness
The unique combination of functional groups in 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine provides distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its structural similarity to bioactive compounds make it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-25-16-4-2-15(3-5-16)19(23)22-10-7-14(8-11-22)13-24-18-6-9-21-12-17(18)20/h2-6,9,12,14H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOVJPFELDKQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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